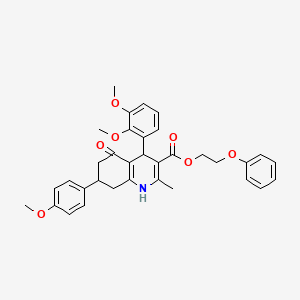

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a hexahydroquinoline core substituted with methoxy-aryl groups and a phenoxyethyl ester moiety. This scaffold is structurally related to 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for diverse pharmacological activities, including calcium channel modulation, antimicrobial, and antioxidant effects .

Key structural features include:

- Hexahydroquinoline core: A partially saturated bicyclic system contributing to conformational flexibility.

- 7-(4-Methoxyphenyl): A para-methoxy substituent at position 7, influencing electronic properties and steric bulk.

- 2-Methyl group: Enhances steric stability and modulates lipophilicity.

- Phenoxyethyl ester: A bulky ester group at position 3, affecting solubility and membrane permeability.

Crystallographic studies of analogous hexahydroquinoline derivatives (e.g., ethyl 2,7,7-trimethyl-5-oxo-4-phenyl derivatives) reveal puckered conformations in the cyclohexenone ring, stabilized by hydrogen bonding and van der Waals interactions . Such structural insights are critical for rational drug design.

Properties

IUPAC Name |

2-phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO7/c1-21-30(34(37)42-18-17-41-25-9-6-5-7-10-25)31(26-11-8-12-29(39-3)33(26)40-4)32-27(35-21)19-23(20-28(32)36)22-13-15-24(38-2)16-14-22/h5-16,23,31,35H,17-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEVDXZTJKHYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)C(=O)OCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386497 | |

| Record name | ST50709127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5716-83-6 | |

| Record name | ST50709127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Condensation Reaction: Starting with the condensation of appropriate aldehydes, ketones, and amines to form the hexahydroquinoline core.

Esterification: The carboxylate group can be introduced through esterification reactions.

Substitution Reactions: Phenoxyethyl and methoxyphenyl groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of acid or base catalysts to accelerate reactions.

Temperature Control: Maintaining specific temperatures to ensure proper reaction kinetics.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation and reduction.

Key Reactions :

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Can be reduced with sodium borohydride or lithium aluminum hydride.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄ | Acidic/Neutral |

| Reduction | NaBH₄ | Methanol/Ethanol |

Biology

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with biological targets effectively.

Potential Biological Activities :

- Enzyme inhibition

- Modulation of receptor activity

Medicine

The compound is being explored for its pharmacological properties, particularly:

- Anti-inflammatory effects

- Anti-cancer potential

- Antimicrobial activity

Case Study Example :

In a study investigating the anti-cancer properties of related compounds, derivatives similar to this hexahydroquinoline structure demonstrated significant cytotoxic effects against various cancer cell lines .

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the development of new materials and chemical processes.

Material Science

It can be utilized in creating specialty chemicals and materials with specific functionalities due to its diverse reactivity.

Chemical Processes

Used in optimizing reaction conditions to enhance yield and purity during large-scale production.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Polyhydroquinoline Derivatives

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core adopts boat or chair conformations depending on substituents. For example, ethyl 2,7,7-trimethyl-4-phenyl derivatives exhibit a puckered cyclohexenone ring (Cremer-Pople parameters: θ = 56.2°, φ = 180°) .

- Hydrogen Bonding : Methoxy and hydroxyl groups stabilize crystal packing via C–H···O and O–H···O interactions. In methyl 4-(4-methoxyphenyl)-2-methyl derivatives, the methoxy oxygen forms a hydrogen bond with adjacent NH groups .

- Software Tools : Structures are refined using SHELXL (for small molecules) and OLEX2 (for macromolecular interfaces), ensuring high precision in bond-length (±0.002 Å) and angle measurements .

Biological Activity

The compound 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 1 ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 585.64 g/mol. Its structure features multiple aromatic rings and functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C34H35NO8 |

| Molecular Weight | 585.64 g/mol |

| CAS Number | 494195-55-0 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

Case Study: Cytotoxicity Assays

In one study, compound 1 was evaluated for its cytotoxicity using the MTT assay. The results showed that it had an IC50 value of against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics.

Table 2: IC50 Values of Compound 1 Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | |

| SiHa | |

| PC-3 |

The mechanism by which compound 1 exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents like colchicine. Molecular docking studies suggest that compound 1 can bind effectively to the colchicine-binding site on tubulin proteins, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells.

Inhibition of Enzymatic Activity

In addition to its anticancer properties, compound 1 has been studied for its potential as an inhibitor of various enzymes involved in cancer progression. Preliminary data indicate that it may inhibit prolyl oligopeptidase (PREP), a serine protease implicated in tumor growth and metastasis.

Table 3: Enzymatic Inhibition Data for Compound 1

| Enzyme | IC50 Value (nM) |

|---|---|

| Prolyl Oligopeptidase (PREP) |

Q & A

Q. What are the key synthetic strategies for preparing this hexahydroquinoline derivative?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting substituted benzaldehydes (e.g., 2,3-dimethoxybenzaldehyde) with amines to form imine intermediates. Acid catalysts like acetic acid are critical for this step .

- Cyclization : Using cyclohexanone derivatives in a Hantzsch-like reaction to form the hexahydroquinoline core. Temperature control (80–100°C) and solvent selection (ethanol or toluene) are crucial for yield optimization .

- Esterification : Introducing the phenoxyethyl group via nucleophilic substitution or ester coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product homogeneity .

Q. How can the compound’s structural integrity be validated after synthesis?

A combination of analytical techniques is recommended:

- X-ray crystallography : Resolves the 3D structure, including stereochemistry and substituent positioning (e.g., methoxy groups at C4 and C7) .

- Spectroscopy :

- NMR : H and C NMR confirm proton environments (e.g., methyl groups at C2, aromatic protons) .

- IR : Identifies functional groups (ketone C=O at ~1700 cm, ester C-O at ~1250 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups) influence biological activity?

Structure-activity relationship (SAR) studies suggest:

- Methoxy substituents : The 2,3-dimethoxyphenyl group at C4 enhances lipid solubility, potentially improving membrane permeability. The 4-methoxyphenyl group at C7 may stabilize π-π interactions with aromatic residues in enzyme binding pockets .

- Phenoxyethyl ester : This moiety increases metabolic stability compared to ethyl esters, as evidenced by prolonged half-life in liver microsome assays .

- Methodological approach : Synthesize analogs with varying substituents (e.g., halogenation, hydroxylation) and test in enzyme inhibition assays (e.g., COX-2, NADPH oxidase) .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for solvent effects (DMSO ≤0.1%) .

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., incomplete esterification products) that may skew activity .

- Dose-response validation : Repeat experiments with independently synthesized batches to confirm reproducibility .

Q. What reaction conditions optimize the cyclization step for high-yield synthesis?

Key parameters include:

- Catalyst : Acetic acid (5–10 mol%) improves cyclization efficiency by protonating the imine intermediate .

- Solvent : Ethanol facilitates solubility of polar intermediates, while toluene enables azeotropic water removal for moisture-sensitive steps .

- Temperature : Maintaining 90°C for 12–24 hours balances reaction completion and side-product minimization .

- Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate before byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.